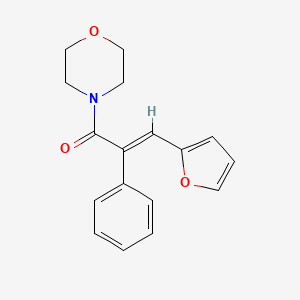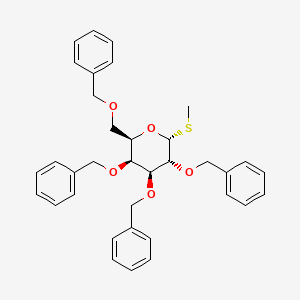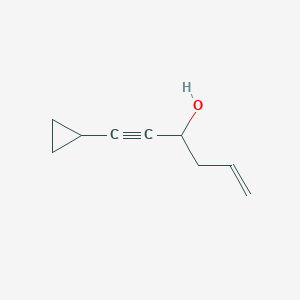
1-Cyclopropylhex-5-en-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylhex-5-en-1-yn-3-ol is an organic compound with the molecular formula C9H12O It features a cyclopropyl group attached to a hexenynol backbone, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylhex-5-en-1-yn-3-ol typically involves the cyclopropanation of an appropriate hexenynol precursor. One common method is the reaction of an alkene with a carbene or carbenoid, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reactivity of the carbene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage the highly reactive intermediates, and employing purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylhex-5-en-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: SOCl2 in pyridine at 0°C to room temperature.
Major Products:
Oxidation: 1-Cyclopropylhex-5-en-1-yn-3-one.
Reduction: 1-Cyclopropylhex-5-en-1-ene or 1-Cyclopropylhexane.
Substitution: 1-Cyclopropylhex-5-en-1-yn-3-chloride or 1-Cyclopropylhex-5-en-1-yn-3-bromide.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylhex-5-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropyl groups, providing insights into enzyme specificity and mechanism.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylhex-5-en-1-yn-3-ol depends on its specific application. In chemical reactions, the cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can participate in further transformations. The alkyne and alkene functionalities provide sites for addition reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylhex-5-en-1-ol: Similar structure but lacks the alkyne group.
1-Cyclopropylhex-5-yn-3-ol: Similar structure but lacks the alkene group.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol backbone.
Uniqueness: 1-Cyclopropylhex-5-en-1-yn-3-ol is unique due to the presence of both alkyne and alkene groups along with the cyclopropyl ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-cyclopropylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-2-3-9(10)7-6-8-4-5-8/h2,8-10H,1,3-5H2 |
InChI-Schlüssel |
HEOCRISLQLQBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C#CC1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


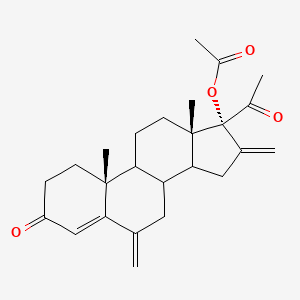
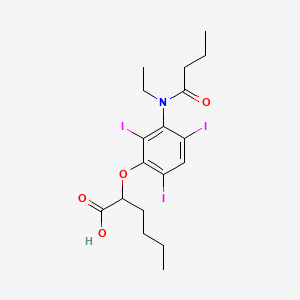
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
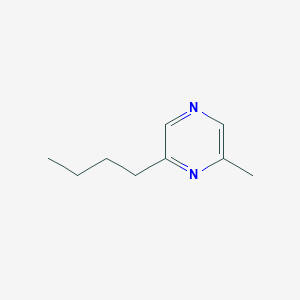


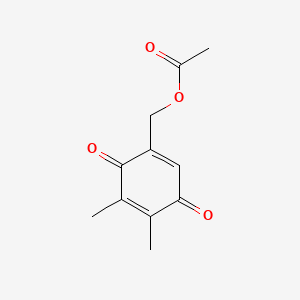



![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
